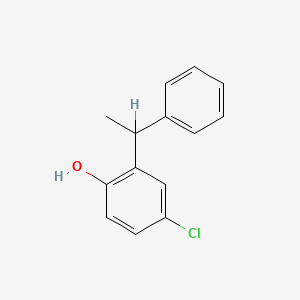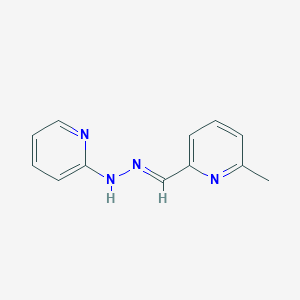
Ácido 3-(2-metil-3H-benzimidazol-1-io-1-il)propanoico; cloruro
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-(2-Methyl-3H-benzimidazol-1-ium-1-yl)propanoic acid; chloride is a chemical compound that belongs to the class of benzimidazole derivatives Benzimidazoles are heterocyclic aromatic organic compounds characterized by a fused benzene and imidazole ring
Aplicaciones Científicas De Investigación
3-(2-Methyl-3H-benzimidazol-1-ium-1-yl)propanoic acid; chloride has several scientific research applications:
Medicinal Chemistry: It is used as a building block in the synthesis of pharmaceuticals, particularly those targeting bacterial infections, cancer, and inflammation.
Material Science: The compound is utilized in the development of advanced materials with specific electronic and optical properties.
Organic Synthesis: It serves as an intermediate in the synthesis of complex organic molecules, including natural products and bioactive compounds.
Mecanismo De Acción
Target of Action
It is known that imidazole derivatives, which this compound is a part of, have a broad range of biological properties and can interact with various biological targets .
Mode of Action
Imidazole derivatives are known to interact with their targets in a variety of ways, leading to different biological activities such as antibacterial, antimycobacterial, anti-inflammatory, antitumor, antidiabetic, anti-allergic, antipyretic, antiviral, antioxidant, anti-amoebic, antihelmintic, antifungal and ulcerogenic activities .
Biochemical Pathways
Given the wide range of biological activities associated with imidazole derivatives, it can be inferred that this compound may interact with multiple biochemical pathways .
Result of Action
Imidazole derivatives are known to exhibit a wide range of biological activities, suggesting that this compound may have diverse effects at the molecular and cellular levels .
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 3-(2-methyl-3H-benzimidazol-1-ium-1-yl)propanoic acid; chloride typically involves the following steps:
Formation of Benzimidazole Core: The benzimidazole core can be synthesized by reacting o-phenylenediamine with formic acid or its derivatives under acidic conditions.
Substitution at the 2-Position: The 2-position of the benzimidazole ring is then methylated using methylating agents such as methyl iodide or dimethyl sulfate.
Attachment of Propanoic Acid: The propanoic acid moiety is introduced through nucleophilic substitution reactions involving the benzimidazole derivative and propanoyl chloride.
Industrial Production Methods: In an industrial setting, the synthesis of this compound may involve continuous flow reactors and optimized reaction conditions to ensure high yield and purity. The use of catalysts and green chemistry principles can also be employed to enhance the efficiency and sustainability of the production process.
Análisis De Reacciones Químicas
Types of Reactions: 3-(2-Methyl-3H-benzimidazol-1-ium-1-yl)propanoic acid; chloride can undergo various chemical reactions, including:
Oxidation: Oxidation reactions can be performed using oxidizing agents such as potassium permanganate or chromic acid to introduce oxygen-containing functional groups.
Reduction: Reduction reactions can be achieved using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions can be carried out using nucleophiles such as amines or alcohols.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, chromic acid, and hydrogen peroxide.
Reduction: Lithium aluminum hydride, sodium borohydride, and hydrogen gas.
Substitution: Amines, alcohols, and halides.
Major Products Formed:
Oxidation: Carboxylic acids, aldehydes, and ketones.
Reduction: Alcohols and amines.
Substitution: Amides, esters, and ethers.
Comparación Con Compuestos Similares
Benzimidazole: A core structure similar to 3-(2-methyl-3H-benzimidazol-1-ium-1-yl)propanoic acid; chloride, used in various pharmaceuticals.
Imidazole: Another heterocyclic compound with similar biological activities.
Thiabendazole: A benzimidazole derivative used as an anthelmintic agent.
Uniqueness: 3-(2-Methyl-3H-benzimidazol-1-ium-1-yl)propanoic acid; chloride is unique due to its specific substitution pattern and the presence of the propanoic acid moiety, which can influence its chemical reactivity and biological activity.
Propiedades
Número CAS |
58555-22-9 |
|---|---|
Fórmula molecular |
C11H13ClN2O2 |
Peso molecular |
240.68 |
Nombre IUPAC |
3-(2-methyl-3H-benzimidazol-1-ium-1-yl)propanoic acid;chloride |
InChI |
InChI=1S/C11H12N2O2.ClH/c1-8-12-9-4-2-3-5-10(9)13(8)7-6-11(14)15;/h2-5H,6-7H2,1H3,(H,14,15);1H |
Clave InChI |
ZUAZLXZWBKHAFW-UHFFFAOYSA-N |
SMILES |
CC1=[N+](C2=CC=CC=C2N1)CCC(=O)O.[Cl-] |
SMILES canónico |
CC1=[N+](C2=CC=CC=C2N1)CCC(=O)O.[Cl-] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![ethyl (2Z)-2-[[5-(4-chloro-2-nitrophenyl)furan-2-yl]methylidene]-5-(4-methoxyphenyl)-7-methyl-3-oxo-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B1657813.png)
![Ethyl 5-[4-(dimethylamino)phenyl]-2-{[5-(3,4-dimethyl-5-nitrophenyl)furan-2-yl]methylidene}-7-methyl-3-oxo-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B1657815.png)
![N-[(E)-(5-bromo-2-methoxyphenyl)methylideneamino]-4-chlorobenzenesulfonamide](/img/structure/B1657816.png)
![ethyl N-[(E)-(6-nitro-1,3-benzodioxol-5-yl)methylideneamino]carbamate](/img/structure/B1657819.png)

![ethyl 2-[(5-bromofuran-2-yl)methylidene]-5-(2-methoxynaphthalen-1-yl)-7-methyl-3-oxo-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B1657821.png)
![dimethyl 2-[(E)-2-methyl-3-morpholin-4-ylprop-2-enylidene]propanedioate](/img/structure/B1657822.png)
![ethyl (2Z)-7-methyl-2-[[5-(4-methyl-3-nitrophenyl)furan-2-yl]methylidene]-5-(4-methylsulfanylphenyl)-3-oxo-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B1657823.png)
![ethyl 2-[(5-bromo-2-hydroxy-3-methoxyphenyl)methylidene]-5-(4-methoxyphenyl)-7-methyl-3-oxo-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B1657826.png)
![ethyl 5-(1,3-benzodioxol-5-yl)-2-[(4-methoxycarbonylphenyl)methylidene]-7-methyl-3-oxo-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B1657831.png)


![ethyl (2Z)-5-(3,4-dimethoxyphenyl)-7-methyl-2-[(4-methylsulfanylphenyl)methylidene]-3-oxo-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B1657834.png)
![N-[4-(5,6-dimethyl-1,3-benzoxazol-2-yl)phenyl]butanamide](/img/structure/B1657835.png)
